Structural Characterization and Physicochemical Properties of 1-Benzyl-5-(4-chlorophenyl)-2,3-dihydro-4-pyridinone: A Comprehensive Technical Guide
Structural Characterization and Physicochemical Properties of 1-Benzyl-5-(4-chlorophenyl)-2,3-dihydro-4-pyridinone: A Comprehensive Technical Guide
Executive Summary
The aza-heterocyclic scaffold is a cornerstone of modern drug discovery. Among these, the 2,3-dihydro-4-pyridinone nucleus serves as a privileged building block, offering a versatile platform for synthesizing complex piperidines, alkaloids, and biologically active therapeutics. This technical whitepaper provides an in-depth analysis of 1-benzyl-5-(4-chlorophenyl)-2,3-dihydro-4-pyridinone (CAS 1017601-63-6)[1]. Designed for senior researchers and application scientists, this guide deconstructs the structural rationale, synthetic assembly, and rigorous characterization protocols required to validate this specific molecular entity.
Chemical Architecture & Rationale
The pharmacological and chemical behavior of 1-benzyl-5-(4-chlorophenyl)-2,3-dihydro-4-pyridinone is dictated by three distinct structural motifs, each engineered for specific physicochemical responses:
-
The N-Benzyl Moiety: Alkylation at the N1 position with a benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands harsh nucleophilic attacks. Pharmacologically, it significantly increases the lipophilicity of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
The 2,3-Dihydro-4-pyridinone Core: Unlike fully aromatic pyridines, this partially saturated ring contains a conjugated enaminone system ( N−C=C−C=O ). This creates a highly polarized push-pull electronic system, making the C=O group a strong hydrogen-bond acceptor while retaining Michael acceptor characteristics for downstream functionalization.
-
The C5 (4-Chlorophenyl) Substitution: The introduction of a para-chlorophenyl group at the C5 position modulates the electronic density of the adjacent double bond. The chlorine atom introduces the potential for highly specific halogen bonding with biological targets, a critical interaction in modern structure-based drug design[2].
Synthetic Assembly Workflows
The most efficient and scalable method for constructing the 2,3-dihydro-4-pyridinone core is the Aza-Diels-Alder cycloaddition . This involves the reaction of an electron-rich diene (such as Danishefsky's diene) with an in situ generated imine.
Recent advancements in catalysis have demonstrated that using Lewis acid-surfactant combined catalysts (like Cu(OTf) 2 -SDS)[3] or halogen-bonding iodopyridinium catalysts[2] drastically improves the regioselectivity and yield of these [4+2] cycloadditions.
Fig 1. Aza-Diels-Alder synthetic workflow for 2,3-dihydro-4-pyridinone assembly.
Physicochemical Properties & ADME Profiling
Understanding the quantitative metrics of the compound is essential for predicting its behavior in both biological assays and chromatographic systems. The data below summarizes the core properties[1].
Table 1: Physicochemical and ADME Properties
| Property | Value | Causality / Implication |
| Molecular Weight | 297.78 g/mol | Optimal for oral bioavailability (complies with Lipinski's Rule of 5). |
| Exact Mass | 297.09 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| LogP (Calculated) | ~3.5 | High lipophilicity driven by the benzyl and chlorophenyl moieties. |
| TPSA | 20.3 Ų | Excellent membrane permeability; high potential for CNS penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | Limits solvation penalties during target binding, increasing affinity. |
Structural Characterization Protocols
To definitively prove the molecular connectivity and 3D conformation of the synthesized compound, a multi-modal analytical approach is mandatory.
Fig 2. Multi-modal structural characterization workflow for molecular validation.
Table 2: Expected 1 H and 13 C NMR Spectral Data [4]
| Nucleus / Position | Expected Shift (ppm) | Multiplicity | Diagnostic Significance |
| 1 H - Benzyl CH 2 | 4.50 - 4.70 | Singlet / ABq | Confirms N-alkylation. An AB quartet indicates restricted rotation. |
| 1 H - C6-H | 7.50 - 8.00 | Singlet | Highly deshielded due to adjacent N and conjugation with C=O. |
| 1 H - C2-H 2 / C3-H 2 | 2.60 - 3.80 | Multiplets | AMX/ABX spin systems confirm the saturated portion of the ring. |
| 13 C - C4 (C=O) | 188.0 - 192.0 | Singlet | Confirms the α,β -unsaturated ketone system. |
| 13 C - C-Cl (Aryl) | ~133.0 | Singlet | Validates the presence of the halogenated aromatic ring. |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, it is critical to implement protocols that contain internal checkpoints. The following methodologies are designed to be self-validating.
Protocol A: Catalytic Aza-Diels-Alder Assembly
-
Objective: Assemble the 2,3-dihydro-4-pyridinone core with high regioselectivity.
-
Causality: Traditional condensations often yield complex mixtures. Utilizing an iodopyridinium-catalyzed cascade reaction creates a highly controlled electrophilic environment. The halogen-bonding catalyst lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the in situ generated imine, driving a specific [4+2] cycloaddition with the diene[2].
-
Step-by-Step Execution:
-
Imine Generation: Dissolve benzylamine (1.0 eq) and the appropriate 4-chlorophenyl aldehyde equivalent (1.0 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves. Stir at room temperature for 2 hours.
-
Catalyst Addition: Add 3-fluoro-2-iodo-1-methylpyridinium triflate (10 mol%) to the reaction mixture. Causality: The triflate counterion ensures catalyst solubility in DCM while preventing competitive nucleophilic interference.
-
Cycloaddition: Dropwise add Danishefsky's diene (1.2 eq) at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with 1N HCl to hydrolyze the silyl enol ether, forcing the elimination of methanol to yield the final enaminone.
-
-
Self-Validating Checkpoint: Monitor the disappearance of the imine intermediate via TLC (Hexanes/EtOAc 7:3). A successful cycloaddition will immediately show a highly UV-active spot (due to the conjugated enaminone system) with a lower Rf value than the starting diene.
Protocol B: NMR Acquisition and Structural Validation
-
Objective: Confirm molecular connectivity and 3D conformation.
-
Causality: The dihydropyridinone ring is not planar; it adopts a pseudo-chair conformation. This renders the protons at C2 and C3 diastereotopic. Standard 1D 1 H NMR is insufficient to resolve these overlapping multiplets. Therefore, 2D-COSY and HSQC must be employed to map the exact scalar couplings[4].
-
Step-by-Step Execution:
-
Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire a standard 1D 1 H spectrum (minimum 16 scans, relaxation delay D1=2s ). Follow immediately with a 2D 1 H- 1 H COSY experiment to map the C2-C3 spin system.
-
Processing: Apply a 0.3 Hz line-broadening function to the 1D spectrum. Phase and baseline correct the spectrum manually.
-
-
Self-Validating Checkpoint: The integration of the C6-H singlet (~7.8 ppm) must perfectly match the integration of the benzyl CH 2 protons (~4.6 ppm) in a precise ratio of 1:2. Any deviation indicates incomplete cyclization or co-eluting impurities.
References
-
[4] Insuasty, B., et al. "Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines." Molecules, 2001.
-
[1] Santa Cruz Biotechnology. "1-Benzyl-5-(4-chlorophenyl)-2,3-dihydro-4-pyridinone | CAS 1017601-63-6." SCBT Product Catalog.
-
[2] Li, Y., et al. "Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones." Journal of Organic Chemistry, 2023.
-
[3] Lanari, D., et al. "Copper(II) Triflate-Sodium Dodecyl Sulfate Catalyzed Preparation of 1,2-Diphenyl-2,3-dihydro-4-pyridones in Aqueous Acidic Medium." Synthesis, 2012.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 3. Copper(II) Triflate-Sodium Dodecyl Sulfate Catalyzed Preparation of 1,2-Diphenyl-2,3-dihydro-4-pyridones in Aqueous Acidic Medium [organic-chemistry.org]
- 4. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines | MDPI [mdpi.com]
